molecular formula C17H19BrN2O4S B5006331 N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Katalognummer B5006331
Molekulargewicht: 427.3 g/mol
InChI-Schlüssel: WJDIUYZKIZGPKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as BPPMA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BPPMA is a small molecule inhibitor that selectively targets protein-protein interactions and has shown promising results in preclinical studies.

Wirkmechanismus

N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide selectively targets protein-protein interactions by binding to specific domains on the protein surface. This binding disrupts the protein-protein interactions and inhibits the downstream signaling pathways involved in various diseases. This compound has been shown to target a wide range of proteins, including kinases, transcription factors, and viral proteins.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell proliferation, reduction of pro-inflammatory cytokine production, and inhibition of viral replication. This compound has also been shown to have minimal toxicity and side effects in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages for lab experiments, including its selectivity for protein-protein interactions, its wide range of target proteins, and its minimal toxicity and side effects. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the research and development of N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to further investigate the specific target proteins and signaling pathways involved in the therapeutic effects of this compound. Additionally, the potential for combination therapy with other drugs or therapies should be explored to enhance the therapeutic efficacy of this compound. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in human patients.

Synthesemethoden

The synthesis of N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves a multi-step process that includes the reaction of 2-bromoaniline and 4-methoxybenzaldehyde to form an imine intermediate, followed by reduction with sodium borohydride to give N-(2-bromophenyl)-N-(4-methoxyphenyl)aniline. The resulting compound is then reacted with N-methylsulfonyl-L-alanine chloride to form this compound. The final product is purified by column chromatography to obtain a white solid.

Wissenschaftliche Forschungsanwendungen

N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and infectious diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein-protein interactions involved in cancer cell signaling pathways. In autoimmune diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of autoimmune symptoms. In infectious diseases, this compound has been shown to inhibit the replication of viruses by targeting the protein-protein interactions involved in viral entry and replication.

Eigenschaften

IUPAC Name

N-(2-bromophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-12(17(21)19-16-7-5-4-6-15(16)18)20(25(3,22)23)13-8-10-14(24-2)11-9-13/h4-12H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDIUYZKIZGPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Br)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.